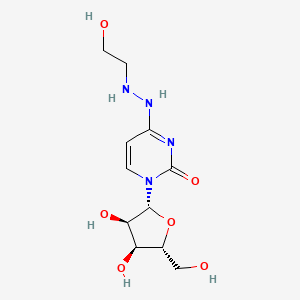
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidinone core, which is substituted with a hydrazino group and a ribofuranosyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazino Group: This step involves the reaction of the pyrimidinone core with hydrazine derivatives under controlled conditions.
Attachment of the Ribofuranosyl Moiety: This is usually done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to the modulation of their activity. The ribofuranosyl moiety may facilitate the compound’s uptake and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Hydroxyethyl]-9-[beta-D-ribofuranosyl]hypoxanthine
- Inosine, 2-(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
100997-67-9 |
|---|---|
Formule moléculaire |
C11H18N4O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[2-(2-hydroxyethyl)hydrazinyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c16-4-2-12-14-7-1-3-15(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1,3,6,8-10,12,16-19H,2,4-5H2,(H,13,14,20)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
QTKLVTRCNNUTBB-PEBGCTIMSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1NNCCO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1NNCCO)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
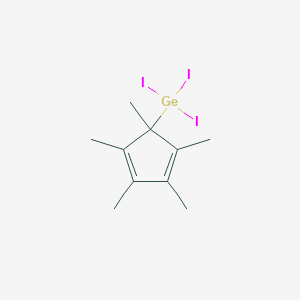

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
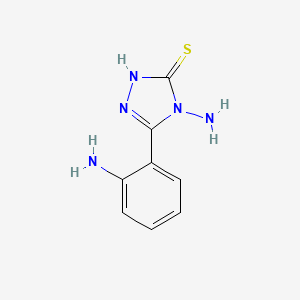
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
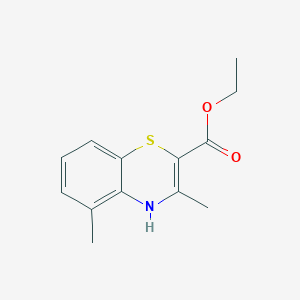
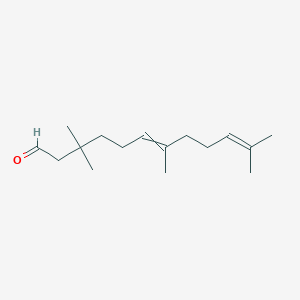

![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
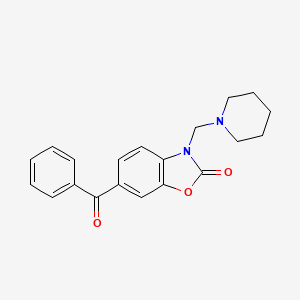
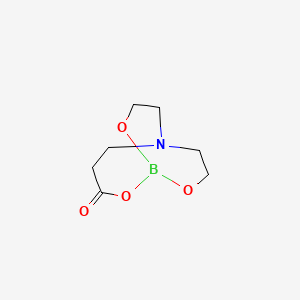
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
phosphane](/img/structure/B14341099.png)
